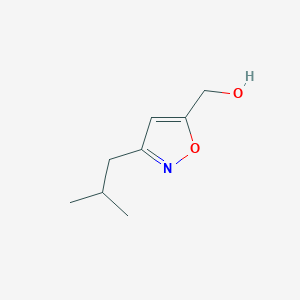

(3-Isobutylisoxazol-5-yl)methanol

説明

Structure

2D Structure

特性

IUPAC Name |

[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4,6,10H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOTJPIMHFDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513007 | |

| Record name | [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71502-42-6 | |

| Record name | [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isobutylisoxazol 5 Yl Methanol and Analogues

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is the cornerstone of synthesizing (3-Isobutylisoxazol-5-yl)methanol. Over the years, a variety of methods have been developed, ranging from classical condensation reactions to modern cycloaddition strategies.

Nitrile Oxide 1,3-Dipolar Cycloaddition Strategies in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly effective and widely utilized method for the regioselective synthesis of isoxazoles. nih.govnih.gov This reaction, often categorized under "click chemistry," provides a direct route to the isoxazole core. nih.gov The general mechanism involves the reaction of a nitrile oxide, which acts as the 1,3-dipole, with a dipolarophile, in this case, an alkyne. nih.gov

Nitrile oxides are typically generated in situ from the corresponding aldoximes through oxidation. tandfonline.com Various oxidizing agents have been employed, including sodium hypochlorite (B82951) and N-bromosuccinimide. tandfonline.combiolmolchem.com For the synthesis of this compound, a key starting material would be isovaleraldoxime, which upon oxidation yields isobutylnitrile oxide. This reactive intermediate then undergoes cycloaddition with a suitable alkyne bearing a protected hydroxyl group, such as propargyl alcohol. biolmolchem.com A study by Golding (2024) describes a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, where 4-methylbenzaldoxime is converted to the corresponding nitrile oxide and reacted with propargyl alcohol in a [3+2] cycloaddition. biolmolchem.combiolmolchem.com

The regioselectivity of the cycloaddition is a crucial aspect, and it is often controlled by both steric and electronic factors of the reactants. mdpi.com The reaction typically yields 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov

Condensation Reactions for Isoxazole Scaffold Formation

Condensation reactions represent a classical yet enduringly relevant approach to isoxazole synthesis. A common method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com The initial step is the formation of an imine with one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

For the synthesis of a 3-isobutyl-substituted isoxazole, a β-keto ester with an isobutyl group, such as ethyl 4-methyl-3-oxopentanoate, could be condensed with hydroxylamine. The nature of the product, whether an isoxazolin-3-one or an isoxazolin-5-one, can be influenced by the reaction conditions, particularly the pH during work-up. youtube.com Another variation involves the condensation of primary nitro compounds with activated ketones or aldehydes. rsc.org For instance, the reaction of nitroacetic esters with dipolarophiles in the presence of a base can lead to 3,5-disubstituted isoxazoles. nih.gov

Building Block Assembly for the Isobutyl and Methanol (B129727) Moieties

The isobutyl and methanol groups can be introduced either before or after the construction of the isoxazole ring. In the nitrile oxide cycloaddition approach, the isobutyl group is sourced from isovaleraldoxime, and the methanol group (initially as a protected alcohol) comes from the alkyne partner, such as propargyl alcohol. biolmolchem.com

Alternatively, functionalization of a pre-formed isoxazole ring is a viable strategy. For example, a 3-unsubstituted isoxazole could be subjected to a Friedel-Crafts acylation with isobutyryl chloride to introduce the isobutyl ketone, which can then be reduced to the isobutyl group. The methanol moiety can be introduced at the 5-position through various methods. One approach involves the use of 5-(chloromethyl)isoxazole (B1588054) derivatives, which can be prepared from the corresponding isoxazole-5-carboxylic acid. The chloromethyl group can then be hydrolyzed to the desired methanol. Another strategy involves the direct formylation of the isoxazole ring followed by reduction.

Advanced and Sustainable Synthetic Innovations

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This trend has also impacted the synthesis of isoxazoles, with the emergence of catalytic and green chemistry approaches.

Catalytic Strategies for Efficient Isoxazole Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of isoxazole synthesis. Copper-catalyzed [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides are highly effective for producing isoxazoles in a regioselective manner. organic-chemistry.org Copper catalysts can also mediate the isomerization of E/Z-oxime isomers, ensuring complete conversion to the desired isoxazole. thieme-connect.com

Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides another efficient route to substituted isoxazoles under mild conditions. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions have been employed for the synthesis of functionalized isoxazoles. organic-chemistry.org For instance, the reaction of primary nitro compounds with dipolarophiles can be catalyzed by copper salts in combination with a base to yield isoxazole derivatives. unifi.it

A notable development is the use of hypervalent iodine(III) species to catalyze the intramolecular oxidative cycloaddition of aldoximes, affording fused isoxazoles in high yields without the need for excess oxidant or heating. mdpi.com

Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isoxazole synthesis, this has led to the exploration of alternative reaction media and energy sources.

Ultrasound irradiation has emerged as a promising green technique, accelerating reaction rates, improving yields, and often allowing for the use of environmentally benign solvents like water or even solvent-free conditions. elifesciences.orgpreprints.org For example, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound irradiation without the need for a catalyst. nih.gov Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and improve yields. nih.gov

The use of water as a solvent is a key aspect of green chemistry. The condensation of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with aldehydes has been successfully carried out in water using a recyclable agro-waste catalyst derived from orange peel ash. nih.gov Similarly, nano-MgO has been used as an efficient and recoverable catalyst for the one-pot, three-component synthesis of isoxazole-5(4H)-ones in an aqueous medium at room temperature. researchgate.net These green methodologies offer significant advantages in terms of reduced waste, energy consumption, and use of hazardous substances. nih.govresearchgate.net

Ultrasonic-Assisted Synthesis for Enhanced Reaction Efficiency

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. eurekaselect.comresearchgate.net This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with high temperatures and pressures, thereby accelerating chemical reactions. mdpi.com

In the context of isoxazole synthesis, ultrasound has been successfully employed to promote the one-pot synthesis of various derivatives. eurekaselect.comresearchgate.net For instance, the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives has been achieved with moderate to excellent yields through an ultrasonic-assisted one-pot procedure. eurekaselect.com This method offers the advantages of high yields, simple operation, and significantly reduced reaction times. eurekaselect.com

The application of ultrasound is not limited to a single type of reaction for isoxazole formation. It has been used in 1,3-dipolar cycloaddition reactions, a common method for constructing the isoxazole ring. mdpi.com Studies have shown that sonication can promote clean transformations and lead to high yields in shorter timeframes compared to traditional magnetic stirring. researchgate.net For example, a green synthesis approach for 3,5-disubstituted isoxazole secondary sulfonamides in water under ultrasound irradiation demonstrated significantly faster reactions (20-28 minutes) and high yields (72-89%). researchgate.net

The efficiency of ultrasonic-assisted synthesis is further highlighted by the preparation of isatin-type 5'-(4-alkyl/aryl-1H-1,2,3-triazoles), where reaction times were reduced to just 5 minutes with yields increasing to 78-98% compared to conventional methods. researchgate.net This demonstrates the potential of ultrasound to significantly enhance the efficiency of synthesizing heterocyclic compounds, including analogs of this compound.

Table 1: Comparison of Conventional and Ultrasonic-Assisted Synthesis of Isoxazole Analogs

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | Moderate | eurekaselect.com |

| Ultrasonic Irradiation | 20-28 minutes | 72-89 | researchgate.net |

| Conventional (Triazoles) | Not specified | 63-75 | researchgate.net |

| Ultrasonic (Triazoles) | 5 minutes | 78-98 | researchgate.net |

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules with desired functionalities and spatial arrangements. In the synthesis of this compound and its analogs, controlling these factors is essential for obtaining the target compound with high purity and avoiding the formation of unwanted isomers.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of isoxazoles, this can be crucial when starting materials contain multiple reactive sites. For example, in the reaction of 5-amino-3-methyl-isoxazole-4-carbohydrazide with maleimides, the reaction occurs selectively at the amine group of the hydrazide moiety, leaving the amino group on the isoxazole ring unreacted. nih.gov

Regioselectivity dictates the orientation of the reactants during the formation of the isoxazole ring. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for synthesizing 3,5-disubstituted isoxazoles. The regioselectivity of this reaction, which determines whether the 3,5- or 3,4-disubstituted isomer is formed, can be influenced by the nature of the substituents on both the nitrile oxide and the alkyne, as well as the reaction conditions. organic-chemistry.org Various methods have been developed to achieve high regioselectivity, including copper-catalyzed cycloadditions. organic-chemistry.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. While the aromatic isoxazole ring itself is planar, stereocenters can be present in the substituents attached to the ring. For instance, if the isobutyl group in this compound were to be replaced with a more complex, chiral substituent, controlling the stereochemistry would become paramount. Methods for stereocontrolled synthesis in the context of isoxazoles often involve using chiral starting materials or catalysts. tandfonline.comnih.gov For example, isoxazole-directed pinacol (B44631) rearrangements have been used to create angular stereogenic centers in a controlled manner. nih.gov

The development of new synthetic methods continues to address the challenges of selectivity. For instance, gold-catalyzed cycloisomerization of α,β-acetylenic oximes allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes provides a versatile route to 3,5-disubstituted 4-halo(seleno)isoxazoles under mild conditions. organic-chemistry.org

Optimization of Isolation and Purification Protocols

The isolation and purification of the target compound from the reaction mixture are critical final steps in any synthetic procedure. The choice of method depends on the physical and chemical properties of the product and the impurities present. Common techniques for the purification of isoxazole derivatives include recrystallization, column chromatography, and distillation.

In some cases, the synthesis can be designed to facilitate purification. For example, a "group-assisted-purification" chemistry process has been described for the synthesis of 5-arylisoxazole derivatives where the pure products are obtained by simple suction filtration without the need for traditional chromatography or recrystallization. nih.gov

For many isoxazole syntheses, however, chromatographic purification is necessary. A typical procedure involves extracting the reaction mixture with an organic solvent, drying the organic phase, and then purifying the residue by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system is crucial for achieving good separation. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used. nih.gov

Distillation under reduced pressure is another viable purification method for liquid isoxazole derivatives, as demonstrated in the synthesis of a 3-methyl-5-(2,6,6-trimethyl-cyclohex-1-en-1-yl)-isoxazole analog. google.com

The development of efficient and green purification methods is an ongoing area of research. The ability to obtain pure products through simple filtration or by minimizing the use of chromatographic solvents is highly desirable from both an economic and environmental perspective. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Isobutylisoxazol 5 Yl Methanol

Transformations of the Methanol (B129727) Side Chain in (3-Isobutylisoxazol-5-yl)methanol

Esterification, Etherification, and Other Substitution Reactions at the Methanol Moiety

The primary alcohol of the methanol group in this compound is amenable to a variety of standard substitution reactions, including esterification and etherification.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid. masterorganicchemistry.com The process is an equilibrium reaction, and to favor the formation of the ester, a large excess of the alcohol can be used as a solvent, or water can be removed as it is formed, for instance, through azeotropic distillation. jk-sci.comorganic-chemistry.orgchemistrysteps.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the this compound then attacks this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com While specific data for the isobutyl derivative is not prevalent, studies on analogous compounds such as (3-aryl-isoxazol-5-yl)methanol demonstrate the viability of this reaction. For instance, the esterification of related heterocyclic alcohols has been successfully carried out under standard Fischer conditions.

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an S_N2 reaction with an alkyl halide. masterorganicchemistry.com Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide. Given that the methanol moiety is a primary alcohol, it is well-suited for the S_N2 mechanism, which favors primary and methyl halides as substrates. masterorganicchemistry.com

Alternative methods for etherification include reacting the alcohol with reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol, which can chemoselectively convert benzyl-type alcohols to their corresponding ethers. organic-chemistry.org

Other Substitution Reactions: The hydroxyl group can be converted into a good leaving group to facilitate other nucleophilic substitutions. For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride, (3-isobutylisoxazol-5-yl)methyl chloride. researchgate.net This transformation allows for subsequent reactions with a variety of O- and N-nucleophiles to introduce different functional groups. researchgate.net

| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| (3-Aryl-isoxazol-5-yl)methanol (analog) | Carboxylic Acid | H₂SO₄ | Excess Alcohol | Reflux | Good | wikipedia.orgmasterorganicchemistry.com |

| Generic Primary Alcohol | Carboxylic Acid | p-TsOH | Toluene (with Dean-Stark trap) | 60-110 °C | Variable | wikipedia.org |

Interplay Between the Isoxazole (B147169) Ring and the Methanol Side Chain Reactivity

The chemical reactivity of this compound is not merely the sum of its parts; a significant interplay exists between the isoxazole ring and the C-5 methanol side chain.

The isoxazole ring, being an electron-rich aromatic system, influences the reactivity of the adjacent hydroxymethyl group. wikipedia.org The electronic properties of the ring can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. Substituents on the isoxazole ring are known to modulate the biological activity of isoxazole-containing compounds, which is often a function of the molecule's electronic distribution and ability to interact with biological targets. nih.govnih.gov

Conversely, the nature of the side chain can impact the stability and reactivity of the isoxazole ring. The isoxazole ring is susceptible to cleavage, particularly at the weak N-O bond. wikipedia.org This cleavage can be initiated by various means, including reduction, treatment with base, or photolysis. wikipedia.orgacs.orgrsc.org The presence of the isobutyl group at C-3 and the methanol group at C-5 will electronically and sterically influence the susceptibility of the ring to these cleavage reactions. For instance, transition metal-mediated N-O bond cleavage is a common transformation for isoxazoles, and the reaction conditions and outcomes can be tuned by the substituents present on the ring. rsc.orgnih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Mechanistic studies, particularly on the transformation of the isoxazole ring, provide insight into the fundamental reactivity of compounds like this compound.

Another well-studied transformation is the photochemical rearrangement of isoxazoles to oxazoles. This reaction is understood to proceed through a high-energy azirine intermediate. wikipedia.org The weak N-O bond of the isoxazole breaks upon UV irradiation, leading to the formation of this three-membered ring intermediate, which then rearranges to the more stable oxazole.

Furthermore, studies involving electron capture by the isoxazole ring have shown that this can trigger the dissociation of the O-N bond, leading to the formation of diradical intermediates. nsf.gov These transient species are characterized by the interaction of the resulting oxygen and nitrogen radical fragments through the remainder of the molecular framework. nsf.gov

The kinetics and thermodynamics of isoxazole transformations are crucial for understanding and controlling their reaction pathways.

For the Fischer esterification of the methanol side chain, the reaction is known to be under equilibrium control, and reaction times can be lengthy, often requiring several hours at elevated temperatures to reach completion. wikipedia.org

In the context of photodetachment-induced ring-opening, a complex manifold of close-lying electronic states, including triplet and singlet diradical states, is generated. nsf.gov The relative energies of these states are determined by through-bond and through-space interactions of the radical centers. nsf.gov Understanding the energies and ordering of these states is fundamental to the thermodynamics of the bond-breaking process. Reductive cleavage of the N-O bond using reagents like Mo(CO)₆ in the presence of water is another key transformation, leading to β-aminoenones. rsc.org The efficiency of such reactions highlights a thermodynamically favorable pathway for isoxazole ring transformation under specific conditions.

| Parameter | Value (kcal/mol) | Level of Theory | Reference |

|---|---|---|---|

| Activation Energy (Gas Phase, with Formate) | 11.7 | MP2/6-31G//RHF/6-31G | acs.org |

| Reaction Energy (Gas Phase, with Formate) | -20.1 | MP2/6-31G//RHF/6-31G | acs.org |

| Activation Energy Lowering by Water (as General Acid) | 9.5 | Calculated | acs.org |

3 Isobutylisoxazol 5 Yl Methanol As a Strategic Synthetic Building Block

Utility in the Construction of Complex Molecular Architectures

The bifunctional nature of (3-Isobutylisoxazol-5-yl)methanol makes it a versatile precursor for a wide array of complex molecules, from fused heterocyclic systems to large polymeric structures.

Precursor for Fused Heterocyclic Systems

The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone for synthesizing fused heterocyclic systems. mdpi.com These structures are of significant interest due to their diverse biological activities. mdpi.com The synthesis of fused isoxazoles can be achieved through various strategies, often involving the reaction of a primary functional group on the isoxazole ring with other reagents to build an additional ring system. mdpi.com For instance, the hydroxymethyl group of this compound can be chemically transformed into other functional groups, which can then participate in intramolecular cyclization reactions to form fused structures. The isoxazole moiety itself can also undergo ring-opening and rearrangement reactions, providing pathways to different heterocyclic cores. wikipedia.org

| Reactant | Reagent(s) | Product Type | Significance |

| Aldehydes | Hydroxylamine (B1172632) Hydrochloride | Fused Isoxazoles | Potential therapeutic agents mdpi.com |

| 5,5-dimethylcyclohexane-1,3-dione | Aldehyde, Nucleophilic Reagents | Fused Isoxazoles | Pharmacologically important compounds mdpi.com |

| Benzaldehyde | Hydroxylamine hydrochloride, Pyridine | (3-para-tolyl-isoxazol-5-yl)methanol | Precursor for further synthesis biolmolchem.com |

Role in the Synthesis of Dendrimers and Polymeric Materials

Dendrimers are highly branched, well-defined macromolecules, and their synthesis requires monomers with multiple reactive sites. nih.gov While direct use of this compound in dendrimer synthesis is not extensively documented, its structure is analogous to building blocks used for this purpose. The hydroxyl group provides a point for covalent attachment to a core or for further functionalization to create branching points. The synthesis of dendrimers often involves a series of repeated reactions, such as sulfonylation and reduction, to build up generations. nih.gov The precise control over the structure of dendrimers allows for their application in areas like drug delivery. nih.gov

Contributions to Libraries for Chemical Space Exploration

In drug discovery, the generation of diverse compound libraries is essential for identifying new therapeutic agents. nih.govnih.gov Isoxazole derivatives are valuable scaffolds for these libraries due to their established presence in many biologically active compounds and their synthetic accessibility. nih.govnih.gov The chemical diversity of these libraries can be expanded by modifying the substituents on the isoxazole ring. nih.gov this compound, with its isobutyl and hydroxymethyl groups, offers two points for modification, allowing for the creation of a wide range of analogues for screening. The isoxazole core is considered a "privileged scaffold" because it is found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. biolmolchem.comnih.gov

Applications in Advanced Materials Science Research

The chemical properties of isoxazole-containing compounds also lend themselves to applications in materials science, particularly in the development of new polymers.

Monomer or Intermediate in Polymer Chemistry

This compound can function as a monomer or an intermediate in the synthesis of polymers. researchgate.net The hydroxyl group enables its polymerization to form polyesters or polyethers. The incorporation of the isoxazole ring into the polymer backbone can impart specific properties to the material, such as enhanced thermal stability or altered electronic characteristics. researchgate.net Research has shown that isoxazole derivatives have potential applications in organic semiconductors and liquid crystals, highlighting their utility in advanced materials. researchgate.net The synthesis of such materials often involves leveraging the reactivity of functional groups like the hydroxyl group for polymerization or for linking to other molecular units. researchgate.net

| Property | Description |

| Monarch Type | Can be polymerized via its hydroxyl group to form polyesters or polyethers. |

| Intermediate Role | Can be used to synthesize more complex monomers before polymerization. |

| Material Properties | The isoxazole ring can influence thermal stability, solubility, and electronic properties of the resulting polymer. researchgate.net |

Precursor for Functional Organic Materials

Currently, there is a lack of specific research data on the utilization of this compound as a direct precursor for functional organic materials. While the isoxazole moiety is a known component in various functional materials, the specific contributions and properties imparted by the 3-isobutyl and 5-methanol substituents on a polymer or material matrix have not been detailed in accessible scientific reports. Chemical suppliers may categorize it under "Polymer Science Material Building," hinting at its potential as a monomer or a modifying agent in polymerization processes. However, without published research, any discussion on its role in creating materials with specific thermal, mechanical, or electronic properties would be purely speculative.

Potential in Organic Electronics and Photonics Research

Similarly, the potential of this compound in the fields of organic electronics and photonics is not documented in the current body of scientific literature. The fundamental properties required for applications in these areas—such as charge mobility, HOMO/LUMO energy levels, and photoluminescent quantum yields—have not been reported for this specific compound or its derivatives. The isoxazole ring system can be found in some electronically active molecules; however, the influence of the isobutyl group on the electronic and photophysical properties of materials derived from this compound remains an open area for investigation.

Advanced Spectroscopic and Structural Characterization of 3 Isobutylisoxazol 5 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity Analysis

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are essential for mapping the proton and carbon framework of (3-Isobutylisoxazol-5-yl)methanol. This would involve assigning specific resonances to the isobutyl group protons (CH, CH₂, CH₃), the methanolic proton (OH) and its adjacent methylene (B1212753) group (CH₂), and the carbons of the isoxazole (B147169) ring. Without experimental spectra, a definitive analysis of the compound's connectivity cannot be provided.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are critical for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the isobutyl group and between the methylene and hydroxyl protons of the methanol (B129727) substituent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the isobutyl group to the C3 position and the methanol group to the C5 position of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which can help to determine the preferred conformation of the isobutyl group relative to the isoxazole ring.

The absence of published 2D NMR data for this compound means that these vital through-bond and through-space correlations cannot be documented.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio (m/z). The analysis would also detail the characteristic fragmentation pattern of this compound under ionization, offering further structural confirmation. Key fragments would likely arise from the loss of the hydroxyl group, cleavage of the isobutyl side chain, and fragmentation of the isoxazole ring. Without access to experimental HRMS data, a table of accurate mass measurements and fragmentation pathways cannot be constructed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, key expected vibrational bands would include:

A broad O-H stretching band for the alcohol group.

C-H stretching vibrations for the aliphatic isobutyl group and the methylene group.

C=N and C=C stretching vibrations characteristic of the isoxazole ring.

C-O stretching vibrations for the alcohol.

A data table detailing the specific wavenumbers and intensities of these vibrational modes from experimental IR and Raman spectra is necessary for a complete characterization, but this information is not currently available.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise spatial arrangement of atoms in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. There are no published reports of the crystal structure of this compound.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable. Should chiral derivatives be synthesized, for instance, by introducing a stereocenter in the isobutyl group or through reactions at the hydroxyl group, ECD could be used to determine their absolute configuration. However, no such derivatives or corresponding chiroptical data have been reported in the literature.

Theoretical and Computational Studies of 3 Isobutylisoxazol 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in analyzing the electronic structure of (3-Isobutylisoxazol-5-yl)methanol. These methods provide a detailed picture of the molecule's electron distribution, molecular orbitals, and conformational landscape.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can be employed to determine its optimized geometry and electronic properties. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov For isoxazole (B147169) derivatives, the HOMO is typically localized on the isoxazole ring and the π-system, while the LUMO is also distributed over the heterocyclic ring. nih.gov

The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. researchgate.netstackexchange.com This analysis helps in identifying the electrophilic and nucleophilic sites within this compound. Generally, in the isoxazole ring, the nitrogen atom carries a negative charge, while the oxygen atom is also electronegative. The carbon atoms of the ring exhibit varied charges depending on their position and substituents. researchgate.net

Table 1: Representative Theoretical Data for Isoxazole Derivatives

| Parameter | Representative Value | Method/Basis Set |

| Optimized Bond Lengths (Å) | B3LYP/6-311+G(d,p) | |

| N-O | 1.392 | rsc.org |

| C=N | 1.299 | rsc.org |

| C-C (in ring) | 1.431 | rsc.org |

| C-O (in ring) | 1.362 | rsc.org |

| Optimized Bond Angles (°) | B3LYP/6-311+G(d,p) | |

| C-N-O | 107.4 | researchgate.net |

| N-O-C | 114.1 | researchgate.net |

| HOMO-LUMO Gap (eV) | 4.4871 | B3LYP/6-311G++(d,p) |

| Mulliken Atomic Charges | B3LYP/6-31G(d,p) | |

| N | -0.371 to -0.428 | irjweb.com |

| O | Varies with substitution | |

| C (ring) | Varies with substitution |

Note: The data presented in this table are representative values obtained from theoretical studies on various isoxazole derivatives and are intended to provide an approximation for this compound.

The presence of the flexible isobutyl and hydroxymethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space, which corresponds to the global minimum on the potential energy surface.

Isoxazole derivatives can exhibit tautomerism, which is the interconversion of constitutional isomers, usually by the migration of a proton. masterorganicchemistry.com For isoxazoles, keto-enol tautomerism is a possibility, particularly if there are appropriate substituents on the ring. frontiersin.orgmdpi.com For instance, a hydroxyl group on the isoxazole ring could potentially tautomerize to a keto form. In the case of this compound, the primary alcohol group is less likely to participate in tautomerism under normal conditions compared to a hydroxyl group directly attached to the ring.

Isomerism is another important aspect. This compound has several potential isomers, such as those with the isobutyl and hydroxymethyl groups at different positions on the isoxazole ring. Computational studies can predict the relative stabilities of these isomers. For example, steroid isoxazole isomers have been identified and characterized using a combination of analytical techniques and computational methods. nih.gov DFT calculations can be employed to determine the Gibbs free energy of different tautomers and isomers, indicating their relative populations at equilibrium. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of isoxazoles. By mapping the energy landscape of a reaction, chemists can identify the most likely pathway from reactants to products.

The synthesis of isoxazoles often proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov Computational methods can be used to model this reaction, identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.com

DFT calculations have been successfully used to study the mechanism of [3+2] cycloaddition reactions, revealing that they often proceed through a one-step, asynchronous transition state. nih.govresearchgate.net The geometry of the transition state provides valuable information about the bond-forming and bond-breaking processes. For the synthesis of this compound, computational modeling could predict the activation energy for the reaction of the corresponding nitrile oxide with an appropriately substituted alkyne.

Table 2: Representative Activation Energies for Isoxazole Synthesis

| Reaction Type | Reactants | Activation Energy (kcal/mol) | Computational Method |

| 1,3-Dipolar Cycloaddition | Benzonitrile N-oxide + Nitroethene | ~15-20 | DFT |

| 1,3-Dipolar Cycloaddition | Arylnitriloxides + N-propargylquinazolin-4(3H)-one | -81.15 (for favored product) | DFT/B3LYP/6-31G(d) |

| Keto-Enol Tautomerization | 3-phenyl-2,4-pentanedione | ~30-31 | DFT/B3LYP/6-31+d(d) |

Note: The activation energies presented are for related reactions and serve as illustrative examples. The actual activation energy for the synthesis of this compound would depend on the specific reactants and reaction conditions.

Solvents can have a significant impact on reaction rates and pathways. sid.irjournalofbabylon.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energy of reactants, products, and transition states. By calculating the energies in various solvents, it is possible to predict how the reaction rate will change with solvent polarity. researchgate.net

For 1,3-dipolar cycloaddition reactions, the polarity of the solvent can influence the stability of the transition state. If the transition state is more polar than the reactants, a polar solvent will stabilize it and accelerate the reaction. Conversely, if the transition state is less polar, a nonpolar solvent may be preferred. sid.irresearchgate.net Computational studies on related cycloaddition reactions have shown that both specific and non-specific solvent interactions can play a role. sid.ir For the synthesis of this compound, computational modeling could help in selecting the optimal solvent to maximize the reaction yield and rate.

Computational Design of Novel Synthetic Routes

The design of efficient and novel synthetic routes for target molecules is a cornerstone of organic chemistry. Computational approaches have emerged as powerful allies in this endeavor, enabling the exploration of various synthetic pathways in silico before any wet lab experimentation is undertaken. For a molecule like this compound, computational tools can be employed to devise innovative and optimized synthetic strategies.

Retrosynthesis prediction software, a key component of computational synthetic design, can be utilized to deconstruct the target molecule into simpler, commercially available starting materials. By applying a set of known chemical reactions in reverse, these programs can generate a tree of possible synthetic routes. For this compound, a plausible retrosynthetic analysis would likely disconnect the isoxazole ring, a common strategy for heterocyclic compounds.

One of the most established methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Following this logic, a computational retrosynthesis program would likely suggest the disconnection of the this compound molecule into isobutyronitrile (B166230) oxide and propargyl alcohol. The feasibility of the forward reaction can then be assessed using quantum mechanical calculations. These calculations can model the transition state of the cycloaddition reaction, providing insights into the activation energy and the regioselectivity of the reaction. The isobutyl group, being an electron-donating group, would influence the electronic properties of the nitrile oxide and, consequently, the reaction's outcome.

Furthermore, computational methods can be used to explore alternative, less conventional synthetic routes. This could involve, for instance, the functionalization of a pre-formed isoxazole ring. The reactivity of different positions on the isoxazole ring can be predicted using computational models, helping to identify the most likely sites for substitution or modification.

Table 1: Computationally Proposed Key Synthetic Step for this compound

| Reactant 1 | Reactant 2 | Proposed Reaction Type | Key Intermediates | Target Product |

| Isobutyronitrile Oxide | Propargyl Alcohol | [3+2] Cycloaddition | Nitrile Oxide | This compound |

This computational pre-screening of synthetic pathways can save significant time and resources by prioritizing the most promising routes for experimental validation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While static computational models provide valuable information about molecular structure and energetics, the dynamic nature of molecules is often crucial to their function and reactivity. Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic experimental conditions. The interactions between all atoms in the system are described by a force field, a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes the position and velocity of every atom over time.

From these trajectories, a wealth of information can be extracted. For this compound, a key aspect to investigate would be the conformational flexibility of the isobutyl group and the hydroxymethyl group. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformations. This is particularly important as the spatial arrangement of these groups can significantly impact the molecule's interactions with other molecules or biological targets.

Furthermore, MD simulations can provide detailed insights into the solvation of this compound. By analyzing the distribution of solvent molecules around the solute, it is possible to identify key interaction sites, such as hydrogen bonding between the hydroxymethyl group and water molecules. The radial distribution function (RDF) is a common tool used to quantify these interactions. For example, an RDF plot for the oxygen atom of the hydroxymethyl group and the hydrogen atoms of water would show a sharp peak at a distance characteristic of hydrogen bonding.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent | TIP3P Water Model |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-Isobaric) |

These simulations can bridge the gap between static molecular structures and the dynamic reality of chemical and biological processes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies are a powerful computational tool for developing predictive models that correlate the structural features of molecules with their reactivity. These models are particularly useful for predicting the reactivity of new, untested compounds and for understanding the molecular properties that govern a particular chemical transformation.

To develop a QSRR model for a series of isoxazole derivatives, including this compound, a dataset of compounds with known reactivity data would be required. This reactivity data could be, for example, the rate constant for a specific reaction or the equilibrium constant for a binding event. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical representations of various aspects of the molecular structure, such as its size, shape, and electronic properties.

Commonly used descriptors in QSRR studies include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Reflecting the electron distribution in the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Once the descriptors and reactivity data are compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed reactivity.

For a hypothetical QSRR study on the reactivity of 3,5-disubstituted isoxazoles in a nucleophilic aromatic substitution reaction, a model might take the following form:

log(k) = c₀ + c₁ * (HOMO Energy) + c₂ * (Dipole Moment) + c₃ * (Molecular Volume)

Where 'k' is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Table 3: Hypothetical Data for a QSRR Study of Isoxazole Derivatives

| Compound | log(k) (Experimental) | HOMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| (3-Methylisoxazol-5-yl)methanol | -2.5 | -9.2 | 2.8 | 110.5 |

| (3-Ethylisoxazol-5-yl)methanol | -2.7 | -9.1 | 2.9 | 125.2 |

| This compound | (Predicted) | -9.0 | 3.1 | 154.6 |

| (3-Phenylisoxazol-5-yl)methanol | -1.8 | -8.5 | 3.5 | 175.9 |

By inputting the calculated descriptors for this compound into the developed QSRR model, its reactivity could be predicted without the need for experimental measurement. The reliability of the prediction would depend on the quality of the model, which is typically assessed using statistical validation techniques. These predictive models are invaluable for screening large libraries of virtual compounds and for guiding the design of molecules with desired reactivity profiles.

Future Research Directions and Interdisciplinary Opportunities

Development of Novel and Highly Efficient Catalytic Systems for Isoxazole (B147169) Synthesis

The synthesis of isoxazoles, typically through [3+2] cycloaddition reactions, is a cornerstone of heterocyclic chemistry. researchgate.netbiolmolchem.com However, future research will focus on creating more sustainable, efficient, and selective catalytic systems specifically tailored for producing 3,5-disubstituted isoxazoles like (3-Isobutylisoxazol-5-yl)methanol.

Key research objectives include:

Green Catalysis: Moving beyond traditional methods, research is exploring catalysts that operate under milder and more environmentally friendly conditions. For instance, the use of cerium ammonium (B1175870) nitrate (B79036) (CAN) has been shown to catalyze the cycloaddition of nitrile oxides and alkynes effectively. researchgate.net

Homogeneous and Heterogeneous Catalysis: There is a significant opportunity to investigate a broader range of catalysts. While copper salts have been used in the synthesis of related compounds like (3-Phenylisoxazol-5-yl)methanol, future work could explore other transition metals or even metal-free organocatalysts to improve yields and reduce metal contamination. nih.gov The development of reusable heterogeneous catalysts is a major goal for industrial-scale production. mdpi.com

Process Intensification: Techniques like ultrasound-assisted synthesis have been shown to shorten reaction times and improve yields for related isoxazole derivatives, offering a pathway for more efficient production. eurekaselect.com

Table 1: Catalytic Systems for Synthesis of (3-Aryl/Alkyl-isoxazol-5-yl)methanol Analogs

| Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Cerium Ammonium Nitrate (CAN) | Nitrile Oxides and Alkynes | Mild and sustainable conditions. | researchgate.net |

| Copper(II) Sulfate / L-Ascorbic Acid | Benzaldoxime, NCS, Propargyl alcohol | One-pot synthesis procedure. | nih.gov |

| Ultrasound Irradiation | (Varies) | High yield, facile operation, shorter reaction time. | eurekaselect.com |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The functional groups of this compound—the isoxazole ring and the primary alcohol—offer dual points for chemical modification. The hydroxyl group is a ready handle for transformations such as esterification. A notable example is the Fischer esterification of the related (3-(4-Bromophenyl)-isoxazol-5-yl)methanol with isobutyric acid, demonstrating a clear path for creating a library of ester derivatives. researchgate.net

Future research should aim to explore less common reactions:

Ring-Opening Reactions: Investigating the conditions under which the isoxazole ring can be selectively opened to yield other valuable heterocyclic or acyclic structures.

C-H Activation: Direct functionalization of the isobutyl group or the C-4 position of the isoxazole ring would provide a highly efficient route to novel analogs without the need for pre-functionalized starting materials.

Derivatization for Biological Screening: The synthesis of conjugates by linking the methanol (B129727) moiety to other molecules like amino acids, as has been done with related 5-(chloromethyl)isoxazoles, could generate compounds with interesting biological properties. nih.gov

Rational Design of Next-Generation Isoxazole-Based Materials

The inherent properties of the isoxazole ring suggest that this compound can serve as a fundamental component in advanced materials. researchgate.net Research in this area would focus on designing materials where the isoxazole unit imparts specific functions.

Pharmaceuticals and Agrochemicals: Isoxazole derivatives are known to possess a wide spectrum of biological activities. researchgate.netbiolmolchem.com By using this compound as a scaffold, medicinal chemists can design novel compounds for specific biological targets. For example, isoxazole-based compounds have been designed as potent inhibitors of xanthine (B1682287) oxidase for the treatment of gout. nih.gov

Polymers and Dyes: The chemical stability of the isoxazole ring makes it an attractive component for specialty polymers and dyes. researchgate.net The hydroxyl group of the title compound allows it to be readily incorporated as a monomer in polymerization reactions.

Antimicrobial Agents: Research has shown that modifying the substituents at the 3 and 5 positions of the isoxazole ring significantly influences antimicrobial activity. nih.gov Systematic modification of the isobutyl and methanol groups could lead to the development of new classes of antimicrobial materials.

Integration of this compound Chemistry with Emerging Technologies

The synergy between chemical synthesis and new technologies can accelerate discovery and open new applications.

Additive Manufacturing: The use of 3D printing to create highly specialized catalytic reactors or supports could enable precise control over reaction conditions for isoxazole synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and reaction time compared to batch processes. Applying flow chemistry to the synthesis and derivatization of this compound could lead to higher yields, improved purity, and safer handling of reactive intermediates.

Computational Chemistry: Molecular docking and other computational tools can be used to predict the biological activity of novel derivatives. nih.gov This allows for the rational design of compounds for a specific purpose, such as enzyme inhibition, before committing to laboratory synthesis, saving time and resources.

Synergistic Research with Other Fields of Organic and Materials Chemistry

The future of this compound research lies in its integration with other chemical disciplines.

Medicinal Chemistry: Collaborative efforts with medicinal chemists and biologists are crucial for exploring the compound's potential as a scaffold for new therapeutic agents. Studies have already demonstrated that isoxazole derivatives show promise in anticancer and anti-inflammatory applications. biolmolchem.com

Polymer Chemistry: By working with polymer scientists, new isoxazole-containing polymers with tailored thermal, mechanical, or optical properties could be developed.

Supramolecular Chemistry: The ability of the isoxazole ring and hydroxyl group to participate in non-covalent interactions, such as hydrogen bonding, could be exploited in the design of self-assembling systems, liquid crystals, or molecular sensors. The crystal structure of (3-Phenylisoxazol-5-yl)methanol, for example, shows intermolecular O-H···O hydrogen bonds that link molecules into ribbons. nih.gov

Q & A

Q. What are the established synthetic routes for (3-Isobutylisoxazol-5-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of isoxazole derivatives like this compound typically involves cycloaddition reactions. Key approaches include:

- Hypervalent iodine-mediated cycloaddition : Nitrile oxides react with alkynes in the presence of reagents like phenyliodine bis(trifluoroacetate) (PIFA). For example, derivatives such as 4-(3-Phenylisoxazol-5-yl)butan-1-ol were synthesized using hex-5-yn-1-ol and substituted benzaldehyde oximes, achieving yields of 66–73% after column chromatography .

- Acid-catalyzed cyclization : β-Keto hydroxamic acids treated with HCl in methanol can form isoxazole rings, as seen in the synthesis of 5-isobutylisoxazol-3-ol. Silica gel chromatography is commonly used for purification .

Optimization Tips : Adjusting stoichiometry (e.g., 1:1.2 alkyne-to-oxime ratio), solvent polarity, and temperature can enhance yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR reliably identifies substituent patterns. For example, phenyl-substituted isoxazoles show aromatic protons at δ 7.3–8.3 ppm, while methylene protons adjacent to the hydroxyl group resonate at δ 3.4–4.4 ppm .

- IR Spectroscopy : Stretching vibrations for hydroxyl (-OH) groups appear at ~3392 cm, and isoxazole ring C=N/C-O bonds absorb near 1603 cm .

- X-ray Crystallography : Resolves bond lengths and angles. For (3-Phenylisoxazol-5-yl)methanol, monoclinic crystal packing (space group C2/c) confirmed planar isoxazole rings and hydrogen-bonding networks .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity : The hydroxyl group makes the compound prone to hydrolysis. Store under inert gas (N/Ar) in sealed amber vials .

- Temperature : Long-term storage at –20°C minimizes degradation. Avoid repeated freeze-thaw cycles .

- Light Exposure : Isoxazoles with conjugated systems may photodegrade. Use UV-blocking containers .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound derivatives?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., PIFA: 1–1.5 equiv.), solvent (acetonitrile vs. DCM), and reaction time. For nitrile oxide cycloadditions, higher polarity solvents improve regioselectivity .

- Substituent Screening : Electron-withdrawing groups (e.g., nitro) on the aryl ring accelerate cycloaddition but may reduce solubility. Balance reactivity and purification ease .

- Scale-up Challenges : Pilot reactions >1 mmol often require gradient column chromatography or recrystallization to maintain purity .

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT simulations) or literature analogs. For example, conflicting H NMR signals for methylene protons may arise from rotational isomerism—variable-temperature NMR can clarify .

- Iterative Refinement : If X-ray data conflicts with spectroscopic assignments (e.g., unexpected dihedral angles), re-examine sample purity or consider polymorphism .

- Collaborative Analysis : Share raw data (e.g., crystallographic .cif files) via repositories like CCDC to enable peer validation .

Q. What chromatographic strategies improve purification of this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (5–20% EtOAc). Polar derivatives may require methanol in dichloromethane (1–3%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve closely related isomers. Adjust pH to 3–4 with formic acid to sharpen peaks .

- Troubleshooting : If the compound tails, add 0.1% triethylamine to suppress silanol interactions .

Q. How do substituents on the isoxazole ring influence reactivity and downstream applications?

Methodological Answer:

- Electron-Donating Groups (e.g., methyl) : Stabilize the isoxazole ring, reducing electrophilic substitution rates. Ideal for catalytic hydrogenation to β-amino alcohols .

- Electron-Withdrawing Groups (e.g., nitro) : Enhance susceptibility to nucleophilic attack, enabling functionalization at C-5. For example, nitro-substituted derivatives undergo Suzuki coupling for bioconjugation .

- Steric Effects : Bulky isobutyl groups at C-3 hinder π-stacking in crystallography but improve lipid solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。